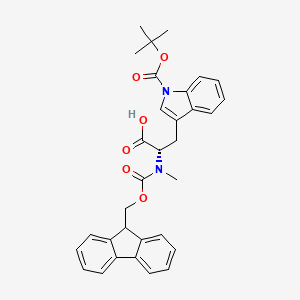

Fmoc-metrp(boc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZUDCKQUKFBIR-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197632-75-0 | |

| Record name | Fmoc-metrp(boc)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Fmoc-Met-Trp(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of the dipeptide derivative Fmoc-Met-Trp(Boc)-OH. Due to the limited availability of direct experimental data for this specific dipeptide, this guide infers its characteristics from the well-documented properties of its constituent protected amino acids, Fmoc-L-methionine (Fmoc-Met-OH) and Nα-Fmoc-N(in)-Boc-L-tryptophan (Fmoc-Trp(Boc)-OH), and established principles of solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-Met-Trp(Boc)-OH is a key intermediate in the synthesis of peptides containing the Met-Trp sequence. The use of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection and the tert-butyloxycarbonyl (Boc) group for the indole side chain of tryptophan allows for an orthogonal protection strategy, which is fundamental to modern Fmoc-based SPPS. Understanding the chemical properties and stability of this dipeptide is crucial for optimizing peptide synthesis protocols, minimizing side reactions, and ensuring the purity of the final product.

Chemical and Physical Properties

The properties of Fmoc-Met-Trp(Boc)-OH can be estimated by considering the properties of its constituent amino acid derivatives.

Table 1: Physicochemical Properties of Fmoc-Met-OH and Fmoc-Trp(Boc)-OH

| Property | Fmoc-Met-OH | Fmoc-Trp(Boc)-OH |

| CAS Number | 71989-28-1[1][2] | 143824-78-6[3] |

| Molecular Formula | C₂₀H₂₁NO₄S[1][2] | C₃₁H₃₀N₂O₆[3][4] |

| Molecular Weight | 371.45 g/mol [1][2] | 526.58 g/mol [3] |

| Appearance | White powder[5] | White to off-white crystalline powder[3] |

| Melting Point | 121-123 °C[1] | ~97 °C[3] |

| Solubility | Soluble in organic solvents. | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4][6][7] |

| Optical Rotation | [α]20/D -29.5±1.5°, c = 1% in DMF[1] | [α]20/D −21±2°, c = 1% in DMF |

| Storage Temperature | 2-8°C[1] | 2-8°C, protected from light and moisture.[3][4] |

Based on these individual properties, Fmoc-Met-Trp(Boc)-OH is expected to be a white solid with a molecular weight of approximately 879.03 g/mol . Its solubility will be similar to its components, favoring polar aprotic solvents commonly used in peptide synthesis. For optimal stability, it should be stored at 2-8°C, protected from moisture and light.[1][3][4]

Stability Profile and Side Reactions

The stability of Fmoc-Met-Trp(Boc)-OH is largely dictated by the lability of the protecting groups and the reactivity of the methionine and tryptophan side chains under various conditions encountered during SPPS.

-

Fmoc Group: The Fmoc group is stable under acidic conditions but is readily cleaved by secondary amines, typically a 20% solution of piperidine in DMF.[] This cleavage proceeds via a β-elimination mechanism.[9]

-

Boc Group: The Boc group protecting the tryptophan indole nitrogen is stable to the basic conditions used for Fmoc removal.[10] It is, however, labile to strong acids and is typically removed during the final cleavage from the resin using trifluoroacetic acid (TFA).[4][10]

The thioether side chain of methionine is susceptible to two primary side reactions during Fmoc-SPPS, particularly during the final TFA cleavage step:[11][12]

-

Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)).[11][13] This is an acid-catalyzed reaction that can occur during the final TFA-based cleavage.[11][12]

-

S-alkylation: The methionine side chain can be alkylated by carbocations generated during the cleavage of t-butyl-based protecting groups, leading to the formation of sulfonium salts.[11][12]

To mitigate these side reactions, scavengers are typically added to the cleavage cocktail.[14]

The indole ring of tryptophan is also prone to modification during peptide synthesis and cleavage:

-

Alkylation: The indole ring can be alkylated by carbocations generated during cleavage. The Boc protection on the indole nitrogen significantly reduces this side reaction.[15] Upon treatment with TFA, the Boc group is cleaved, forming an N-in-carboxy indole intermediate that protects the tryptophan from alkylation and sulfonation.[6][16] This intermediate is removed during the aqueous work-up of the peptide.[16]

-

Oxidation: While less common than with methionine, the tryptophan side chain can also be oxidized.

The use of Fmoc-Trp(Boc)-OH is particularly recommended when synthesizing peptides containing both arginine and tryptophan, as it minimizes the modification of tryptophan by sulfonyl protecting groups released from arginine side chains during cleavage.[17]

Experimental Protocols

The following protocols are based on standard procedures for Fmoc-based solid-phase peptide synthesis.

This protocol describes the coupling of Fmoc-Met-OH to a resin pre-loaded with Fmoc-Trp(Boc)-OH.

Materials:

-

Fmoc-Trp(Boc)-Wang resin

-

Fmoc-Met-OH

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the tryptophan residue.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Coupling of Fmoc-Met-OH:

-

In a separate vial, dissolve Fmoc-Met-OH (3 eq.) and HBTU (2.9 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected Trp(Boc)-Wang resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.[10]

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

This protocol describes the cleavage of the H-Met-Trp-OH dipeptide from the solid support and the simultaneous removal of the Boc protecting group.

Materials:

-

Fmoc-Met-Trp(Boc)-Wang resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

-

Cold diethyl ether

Procedure:

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the methionine residue using 20% piperidine in DMF as described above.

-

Resin Preparation: Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the dried resin.

-

Agitate the mixture at room temperature for 2-3 hours.[10]

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation:

-

Reduce the volume of the filtrate using a gentle stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.[10]

-

-

Drying: Dry the crude peptide pellet under vacuum.

Visualizations

Caption: Solid-phase synthesis workflow for H-Met-Trp-OH.

References

- 1. Fmoc-Met-OH = 98.0 HPLC 71989-28-1 [sigmaaldrich.com]

- 2. N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine | C20H21NO4S | CID 2724632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]

- 7. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. benchchem.com [benchchem.com]

- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. peptide.com [peptide.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. peptide.com [peptide.com]

A Technical Guide to Fmoc-Protected Tryptophan Derivatives in Peptide Synthesis

This guide provides an in-depth overview of Fmoc-Trp(Boc)-OH and its methylated analogs, crucial reagents for researchers and professionals in peptide chemistry and drug development. The nomenclature "Fmoc-metrp(boc)-OH" likely contains a typographical error, with the intended compound being one of the derivatives detailed below. These molecules are fundamental building blocks in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The key quantitative data for Fmoc-Trp(Boc)-OH and its related methylated derivatives are summarized in the table below for straightforward comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Trp(Boc)-OH | 143824-78-6 | C₃₁H₃₀N₂O₆ | 526.58[1] |

| Fmoc-N-Me-Trp(Boc)-OH | 197632-75-0 | C₃₂H₃₂N₂O₆ | 540.61 |

| Fmoc-α-Me-Trp(Boc)-OH | 1315449-98-9 | C₃₂H₃₂N₂O₆ | 540.6[2] |

Core Applications and Experimental Protocols

The primary application for these compounds is in Fmoc solid-phase peptide synthesis.[3] The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amine of the amino acid, while the Boc (tert-butoxycarbonyl) group provides protection for the indole side chain of tryptophan. This strategy prevents unwanted side reactions during peptide chain elongation.

General Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

The following is a representative protocol for the incorporation of an Fmoc-protected amino acid, such as Fmoc-Trp(Boc)-OH, onto a solid support resin during peptide synthesis.

1. Resin Preparation:

- Swell the resin (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF) for 30 minutes.

- Wash the resin with DMF.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc group from the terminal amino acid of the growing peptide chain.

- Repeat the piperidine treatment for an additional 15 minutes.

- Wash the resin thoroughly with DMF to remove residual piperidine.

3. Amino Acid Coupling:

- Prepare the coupling solution: Dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

- Add an organic base, such as diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid.

- Add the activated amino acid solution to the resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

4. Washing:

- Wash the resin with DMF to remove unreacted reagents.

- A ninhydrin test can be performed to confirm the completion of the coupling reaction.

5. Chain Elongation:

- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

6. Cleavage and Deprotection:

- Once the desired peptide sequence is assembled, wash the resin with dichloromethane (DCM).

- Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from tryptophan.

7. Peptide Precipitation and Purification:

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge to collect the crude peptide pellet.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

Caption: Workflow of a single coupling cycle in Fmoc solid-phase peptide synthesis.

Caption: Logical relationship between reagents and products in peptide synthesis.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-Methionine (Fmoc-Met-OH) for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to ensure the precise assembly of amino acid sequences. The fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amine protecting group, favored for its base-lability, which allows for mild deprotection conditions. Methionine, a sulfur-containing amino acid, presents unique considerations during peptide synthesis. While its thioether side chain is generally considered sufficiently stable to not require protection during standard Fmoc-based SPPS, it is susceptible to oxidation, which can lead to the formation of methionine sulfoxide (Met(O)) byproducts.[1][2]

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-methionine (Fmoc-Met-OH), the standard derivative used in peptide synthesis. It will also address the critical aspect of methionine side-chain management, including the potential for oxidation and strategies to mitigate this side reaction. It is important to note that a Boc (tert-butyloxycarbonyl) group is not typically used for the side-chain protection of methionine in this context; the thioether is generally left unprotected.[1][2]

Synthesis of Fmoc-L-Methionine (Fmoc-Met-OH)

The synthesis of Fmoc-L-methionine is typically achieved through the reaction of L-methionine with an Fmoc-donating reagent, such as 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base.

Experimental Protocol: Synthesis using Fmoc-OSu

This protocol outlines a common method for the Nα-Fmoc protection of L-methionine.

Materials:

-

L-Methionine

-

9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-methionine (1 equivalent) and sodium bicarbonate (1.05 equivalents) in a mixture of water and a suitable organic solvent like dioxane or acetone.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in the same organic solvent dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of L-methionine.

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. This will precipitate the Fmoc-Met-OH product.

-

Extract the precipitated product into ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Met-OH.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and characterization of Fmoc-L-methionine.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₁NO₄S | [3] |

| Molecular Weight | 371.45 g/mol | [3] |

| Typical Yield | 78% | [3] |

| Melting Point | 121-123 °C | [4] |

| Optical Rotation [α]²⁰/D | -29.5° ± 1.5° (c=1 in DMF) | [4] |

| Purity (HPLC) | ≥98.0% | [4] |

Purification of Fmoc-L-Methionine

Purification of the crude Fmoc-Met-OH is essential to remove any unreacted starting materials and byproducts. The most common method for purification is recrystallization.

Experimental Protocol: Recrystallization

Materials:

-

Crude Fmoc-Met-OH

-

Ethyl acetate (EtOAc)

-

Hexane

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Dissolve the crude Fmoc-Met-OH in a minimal amount of hot ethyl acetate.

-

Precipitation: Slowly add hexane to the hot solution with stirring until the solution becomes cloudy, indicating the onset of precipitation.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to complete the crystallization process.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Drying: Dry the purified Fmoc-Met-OH crystals under vacuum to a constant weight.

Management of Methionine Side-Chain Oxidation

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (Met(O)) during SPPS, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[5][6] This oxidation can lead to a heterogeneous peptide product that is difficult to purify.

Strategies to Mitigate Oxidation:

-

Use of Scavengers: During the TFA cleavage cocktail, the addition of scavengers such as dimethyl sulfide (DMS) or ammonium iodide can help to reduce or prevent the oxidation of methionine.[1]

-

Synthesis with Fmoc-Met(O)-OH: An alternative strategy is to intentionally use Fmoc-Met(O)-OH during the synthesis.[7] This ensures a homogeneous oxidized peptide, which can be easier to purify. The methionine sulfoxide can then be reduced back to methionine in a post-synthetic step.[8]

-

Post-Synthesis Reduction: If oxidation occurs, the purified peptide containing Met(O) can be treated with a reducing agent, such as N-methylmercaptoacetamide or other thiol-based reagents, to convert the sulfoxide back to the thioether.[8]

Conclusion

The synthesis and purification of Fmoc-L-methionine are well-established processes crucial for the incorporation of this amino acid in peptide synthesis. While the thioether side chain of methionine is typically not protected, a thorough understanding of its susceptibility to oxidation is critical for obtaining high-purity target peptides. By employing appropriate synthetic and cleavage strategies, such as the use of scavengers or the deliberate incorporation and subsequent reduction of methionine sulfoxide, researchers can successfully manage the challenges associated with methionine-containing peptides in drug discovery and development.

References

- 1. biotage.com [biotage.com]

- 2. academic.oup.com [academic.oup.com]

- 3. FMOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

Mitigating Methionine Oxidation in Peptide Synthesis: A Technical Guide to the Advantages of Fmoc-Met(O)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of peptides containing methionine (Met) presents a significant challenge due to the susceptibility of its thioether side chain to oxidation, forming methionine sulfoxide (Met(O)). This oxidation can occur at various stages of solid-phase peptide synthesis (SPPS), leading to a heterogeneous mixture of the desired peptide and its oxidized counterparts, complicating purification and potentially altering biological activity. A robust strategy to overcome this obstacle is the proactive incorporation of Fmoc-Met(O)-OH, the pre-oxidized form of the amino acid. This approach ensures a homogeneous peptide product that can be readily purified and subsequently reduced to the native methionine-containing peptide. This technical guide provides an in-depth analysis of the advantages of this strategy, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The Challenge: Methionine Oxidation in SPPS

Methionine's thioether side chain is readily oxidized to a sulfoxide by a variety of oxidizing agents, including atmospheric oxygen, especially under the acidic conditions often used during cleavage from the resin.[1][2][3] This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers of methionine sulfoxide (Met(R)O and Met(S)O).[3]

The consequences of methionine oxidation during peptide synthesis are significant:

-

Product Heterogeneity: The final crude product is often a mixture of the desired peptide and its singly or multiply oxidized forms, making purification difficult and reducing the overall yield of the target molecule.

-

Altered Physicochemical Properties: The introduction of the more polar sulfoxide group can change the peptide's solubility and chromatographic behavior, further complicating purification.[4] For aggregation-prone peptides, the increased polarity of Met(O) can sometimes improve solubility and reduce aggregation during synthesis.[4][5]

-

Modified Biological Activity: Oxidation of methionine residues can impact the peptide's conformation and its ability to interact with biological targets, potentially leading to reduced or altered efficacy.

The Fmoc-Met(O)-OH Strategy: A Proactive Solution

Instead of attempting to prevent the unpredictable oxidation of methionine during synthesis, a more effective approach is to use Fmoc-Met(O)-OH as the building block. This strategy involves two key stages:

-

Synthesis with Fmoc-Met(O)-OH: The peptide is synthesized with the pre-oxidized methionine derivative. This ensures that all methionine positions are uniformly in the sulfoxide form, resulting in a single, homogeneous product.[6]

-

Post-Synthesis Reduction: After purification of the oxidized peptide, the methionine sulfoxide residues are reduced back to methionine, yielding the final, pure, native peptide.

The primary advantages of this approach are:

-

Homogeneous Crude Product: Eliminates the formation of a mixture of oxidized and non-oxidized peptides, simplifying purification.[6]

-

Improved Purification Efficiency: A single product peak in chromatography leads to easier isolation and higher recovery of the desired peptide.

-

Predictable Synthesis: Removes the uncertainty associated with incidental methionine oxidation.

Quantitative Data: Fmoc-Met(O)-OH vs. Standard Fmoc-Met-OH

The use of Fmoc-Met(O)-OH followed by reduction has been shown to significantly improve the yield of pure peptide, especially for aggregation-prone sequences. The following table summarizes a comparative study on the synthesis of several such peptides.

| Peptide Sequence | Synthesis Method | Overall Yield (%) | Reference |

| hPrP (125–155) | Standard Fmoc-Met-OH | 2 | [4] |

| Fmoc-Met(O)-OH followed by reduction | 7 | [4] | |

| hCT | Standard Fmoc-Met-OH | 5 | [4] |

| Fmoc-Met(O)-OH followed by reduction | 10 | [4] | |

| hPrP (109–135) | Standard Fmoc-Met-OH | 7 | [4] |

| Fmoc-Met(O)-OH followed by reduction | 14 | [4] |

Experimental Protocols

Coupling of Fmoc-Met(O)-OH in Fmoc-SPPS

The incorporation of Fmoc-Met(O)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols.

Materials:

-

Fmoc-Met(O)-OH

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, Collidine)

-

DMF (peptide synthesis grade)

Protocol:

-

Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Activation of Fmoc-Met(O)-OH: In a separate vessel, dissolve Fmoc-Met(O)-OH (3-4 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-4 equivalents), and a base (e.g., DIPEA, 6-8 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes.

-

Coupling Reaction: Add the activated Fmoc-Met(O)-OH solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Proceed to the next deprotection and coupling cycle.

Reduction of Methionine Sulfoxide

The reduction of Met(O) to Met can be performed either in solution after cleavage and purification or on the resin before cleavage.

Materials:

-

Purified peptide containing Met(O)

-

Ammonium Iodide (NH₄I)

-

Dimethyl Sulfide (DMS)

-

Trifluoroacetic Acid (TFA)

-

Water

Protocol:

-

Dissolution: Dissolve the purified Met(O)-containing peptide in a mixture of TFA and water (e.g., 95:5 v/v).

-

Addition of Reagents: Add ammonium iodide (10-20 equivalents per Met(O) residue) and dimethyl sulfide (20-40 equivalents per Met(O) residue) to the peptide solution.

-

Reaction: Stir the mixture at room temperature for 30-60 minutes.

-

Work-up: Precipitate the reduced peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet.

-

Purification: Re-purify the peptide by RP-HPLC to remove any remaining reagents.

Materials:

-

Resin-bound peptide containing Met(O)

-

TFA

-

DMS

-

Concentrated HCl

Protocol:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Reduction Cocktail: Prepare a reduction cocktail of TFA/DMS/HCl (e.g., 90:5:5 v/v/v).

-

Reduction Reaction: Add the reduction cocktail to the resin and agitate at room temperature for 1-2 hours.

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Cleavage: Proceed with the standard cleavage protocol to release the reduced peptide from the resin.

Visualizing the Workflow and Mechanisms

Mechanism of Methionine Oxidation

Caption: The oxidation of a methionine residue to a diastereomeric mixture of methionine sulfoxide.

Comparative Workflow: Standard vs. Fmoc-Met(O)-OH Strategy

Caption: Comparison of peptide synthesis workflows for methionine-containing peptides.

Logical Flow of the Fmoc-Met(O)-OH Strategy

Caption: Logical decision pathway illustrating the Fmoc-Met(O)-OH strategy for peptide synthesis.

Conclusion

The proactive use of Fmoc-Met(O)-OH in solid-phase peptide synthesis offers a distinct advantage for researchers, scientists, and drug development professionals. By embracing a strategy of controlled oxidation followed by a straightforward reduction, the challenges associated with methionine's inherent chemical instability can be effectively managed. This approach leads to a more predictable and efficient synthesis, ultimately resulting in higher yields of pure, well-characterized methionine-containing peptides. For the synthesis of complex and aggregation-prone peptides, this methodology is particularly valuable and represents a significant improvement over traditional approaches.

References

- 1. biotage.com [biotage.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

A Technical Guide to Orthogonal Protection: The Roles of Fmoc and Boc in Amino Acid Derivatives for Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the orthogonal protecting group strategy employed in Solid-Phase Peptide Synthesis (SPPS), with a specific focus on amino acid derivatives bearing both Fmoc and Boc protecting groups. While the specific compound "Fmoc-metrp(boc)-OH" is not standard and likely a typographical error, this guide will use the common and structurally analogous amino acid, Fmoc-Trp(Boc)-OH (Fmoc-L-tryptophan(Boc)-OH), to illustrate the core principles. The concepts discussed are broadly applicable to any amino acid utilizing this protective scheme.

Introduction to Orthogonal Protection in Peptide Synthesis

In SPPS, the synthesis of a peptide proceeds by the stepwise addition of amino acids to a growing chain anchored to a solid support. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked or "protected." The success of this process hinges on an orthogonal protection strategy , which allows for the selective removal of one type of protecting group while others remain intact.

The most prevalent orthogonal system in modern SPPS combines the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for temporary protection of the α-amino group and acid-labile groups, such as Boc (tert-butyloxycarbonyl) , for the semi-permanent protection of reactive amino acid side chains.

The Distinct Roles of Fmoc and Boc Protecting Groups

The chemical properties of Fmoc and Boc groups are fundamentally different, allowing for their selective removal under distinct chemical conditions. This orthogonality is the cornerstone of Fmoc-based SPPS.

The Fmoc Group: Temporary α-Amine Protection

The Fmoc group is attached to the N-terminus (the α-amino group) of the amino acid. Its primary role is to prevent this nitrogen from reacting while the subsequent amino acid's carboxyl group is activated and coupled to it.

-

Attachment: The Fmoc group is introduced to the amino acid via reaction with Fmoc-Cl or Fmoc-OSu.

-

Cleavage: The key feature of the Fmoc group is its lability to bases. It is rapidly removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotection step liberates the α-amino group, preparing it for the next coupling cycle. The cleavage mechanism proceeds via β-elimination.

The Boc Group: Semi-Permanent Side-Chain Protection

The Boc group is used to protect the reactive functional group in the side chain of an amino acid. For Tryptophan, the Boc group is attached to the indole nitrogen to prevent its alkylation or oxidation during synthesis.

-

Attachment: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).

-

Cleavage: The Boc group is stable to the basic conditions used for Fmoc removal. It is, however, readily cleaved under strongly acidic conditions. This cleavage occurs during the final step of SPPS, where the completed peptide is cleaved from the solid resin support. A "cleavage cocktail," typically containing a high concentration of trifluoroacetic acid (TFA), is used for this purpose. This cocktail also includes scavenger cations to prevent the reactive carbocations generated during deprotection from modifying sensitive residues like Tryptophan and Methionine.

The following diagram illustrates the orthogonal relationship between the Fmoc and Boc groups in the context of an SPPS cycle.

Caption: Orthogonal deprotection workflow in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data and Performance Metrics

The efficiency of coupling and deprotection steps is critical for achieving a high yield of the desired peptide. The table below summarizes typical quantitative data associated with the use of Fmoc-Trp(Boc)-OH in automated SPPS.

| Parameter | Typical Value | Conditions / Notes |

| Coupling Efficiency | > 99.5% | Monitored by Kaiser test or UV monitoring of Fmoc deprotection. |

| Fmoc Deprotection Time | 3 - 7 minutes | Using 20% piperidine in DMF. Extended times may be needed for sterically hindered couplings. |

| Side Chain Boc Group Stability | > 99.9% stable | Per cycle under standard 20% piperidine/DMF treatment. |

| Final Cleavage Yield | 70 - 95% | Dependent on peptide sequence, length, and cleavage cocktail composition. |

| Purity (Crude Peptide) | 50 - 90% | Highly sequence-dependent. Purification by HPLC is typically required. |

Experimental Protocols

Below are generalized protocols for key steps in SPPS involving an amino acid like Fmoc-Trp(Boc)-OH.

Protocol: Amino Acid Coupling

This protocol describes the coupling of Fmoc-Trp(Boc)-OH to a resin-bound peptide chain with a free N-terminus.

Caption: Experimental workflow for a single amino acid coupling step in SPPS.

Methodology:

-

Resin Preparation: The solid support with the growing peptide chain is washed thoroughly with DMF.

-

Activation: In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (4 equivalents relative to the resin loading) and an activating agent like HBTU (3.9 eq.) in DMF. Add a base, such as DIPEA (8 eq.), to begin the activation of the carboxyl group. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless) indicates the successful coupling and consumption of all free primary amines.

-

Washing: After the reaction is complete, drain the vessel and wash the resin extensively with DMF followed by Dichloromethane (DCM) to remove excess reagents and byproducts.

Protocol: Fmoc Group Deprotection

This protocol details the removal of the temporary Fmoc protecting group to reveal the N-terminus for the next coupling step.

-

Initial Wash: Wash the Fmoc-protected peptide-resin with DMF.

-

Deprotection: Add a solution of 20% piperidine in DMF to the reaction vessel. Agitate for 5-7 minutes.

-

Second Treatment (Optional but Recommended): Drain the vessel and repeat the treatment with fresh 20% piperidine in DMF for another 5-7 minutes to ensure complete deprotection.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove all traces of piperidine, which would interfere with the subsequent coupling step.

Protocol: Final Cleavage and Boc Deprotection

This protocol describes the final step where the peptide is cleaved from the resin and all side-chain protecting groups (including Boc) are removed.

-

Resin Preparation: The fully synthesized peptide-resin is washed with DCM and dried under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for a peptide containing Tryptophan is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, thioanisole, EDT) are crucial to protect the Tryptophan indole ring from re-alkylation by carbocations generated during Boc deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the acidic filtrate to a large volume of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.

Conclusion

The orthogonal protection strategy using Fmoc for the α-amino group and Boc for the side chain is a robust and highly effective method that forms the foundation of modern Solid-Phase Peptide Synthesis. The base-lability of Fmoc allows for its iterative removal during the chain assembly, while the acid-lability of the Boc group ensures that side chains remain protected until the final cleavage step. A thorough understanding of these principles, combined with optimized protocols and careful selection of reagents, is essential for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications.

Commercial suppliers and pricing for Fmoc-metrp(boc)-OH.

An In-depth Technical Guide to Fmoc-Met(O2)-OH: Commercial Sourcing and Application in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. Fmoc-Met(O2)-OH, or N-Fmoc-L-methionine sulfone, is a crucial derivative of methionine used in solid-phase peptide synthesis (SPPS). The oxidation of the methionine thioether side chain to the corresponding sulfone provides a stable analogue that is resistant to further oxidation during synthesis and cleavage. This guide provides a comprehensive overview of commercial suppliers for Fmoc-Met(O2)-OH, its pricing, and detailed protocols for its application in peptide synthesis.

Commercial Suppliers and Pricing

The availability and cost of Fmoc-Met(O2)-OH can vary between suppliers. Below is a summary of commercial sources for this reagent. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Molecular Weight | Purity | Quantity | Price (USD) |

| Chem-Impex | Fmoc-D-methionine sulfone | 1247791-23-6 | 403.5 g/mol | ≥ 99% (HPLC) | 250 mg | $55.40 |

| 1 g | $107.70 | |||||

| 5 g | $412.50 | |||||

| Kilo Biotechnology | Fmoc-Met(O2)-OH | 163437-14-7 | Not specified | 99%+ | g to kg | Contact for quote |

| Aapptec | Fmoc-Met(O2)-OH | 163437-14-7 | 403.5 g/mol | Not specified | Not specified | Contact for quote |

| Sigma-Aldrich (Novabiochem®) | Fmoc-Met(O2)-OH | 163437-14-7 | Not specified | ≥ 97.0% (HPLC) | 1 g | Contact for quote |

Experimental Protocols

The incorporation of Fmoc-Met(O2)-OH into a growing peptide chain follows the standard procedures for Fmoc-based solid-phase peptide synthesis.[1][2] The following is a detailed methodology for the key steps involved.

Resin Preparation and Swelling

The choice of resin is dependent on whether the C-terminus of the final peptide is to be an acid or an amide.[2] For a C-terminal amide, a Rink Amide resin is suitable, while a Wang or 2-chlorotrityl chloride resin is used for a C-terminal carboxylic acid.[2][3]

-

Materials:

-

Appropriate resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

-

Procedure:

-

Place the desired amount of resin in a solid-phase synthesis vessel.

-

Add enough DCM to cover the resin and allow it to swell for at least 30 minutes at room temperature.[3]

-

Drain the DCM and wash the resin three times with DMF to prepare it for the first amino acid coupling or Fmoc deprotection.

-

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid, liberating a free amine for the subsequent coupling reaction.[1][2]

-

Materials:

-

20% (v/v) piperidine in DMF

-

DMF

-

-

Procedure:

-

To the swelled and washed resin, add a solution of 20% piperidine in DMF.

-

Agitate the mixture for 15-30 minutes at room temperature.[2]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Fmoc-Met(O2)-OH Coupling

This procedure describes the activation and coupling of Fmoc-Met(O2)-OH to the deprotected resin.

-

Materials:

-

Fmoc-Met(O2)-OH

-

Coupling reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or

-

Diisopropylcarbodiimide (DIC)[2]

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Solvent: DMF

-

-

Procedure:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-Met(O2)-OH and a near-equimolar amount of the activating agent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of a base (e.g., DIPEA) to the activation mixture.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times).

-

Visualizations

Signaling Pathways and Workflows

The following diagram illustrates the general workflow for the incorporation of Fmoc-Met(O2)-OH in solid-phase peptide synthesis.

Caption: Workflow for Fmoc-Met(O2)-OH incorporation in SPPS.

References

In-Depth Technical Guide to the Safe Handling and Application of Fmoc-Met(Boc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling protocols, and strategic application of Nα-Fmoc-S-(tert-butoxycarbonyl)-L-methionine (Fmoc-Met(Boc)-OH) in solid-phase peptide synthesis (SPPS). Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes safety information from its constituent chemical moieties—the fluorenylmethyloxycarbonyl (Fmoc) group, the methionine (Met) residue, and the tert-butoxycarbonyl (Boc) protecting group—to provide a thorough understanding of its safe handling and use.

Compound Identification and Properties

While a specific CAS number for Fmoc-Met(Boc)-OH is not readily found, its structure is defined by the Fmoc protection of the alpha-amino group of methionine and the Boc protection of the methionine side-chain's thioether group.

Table 1: Physicochemical Properties of Related Compounds

| Property | Fmoc-Met-OH | Boc-Met(O)-OH |

| CAS Number | 71989-28-1 | 34805-21-5 |

| Molecular Formula | C₂₀H₂₁NO₄S | C₁₀H₁₉NO₅S |

| Molecular Weight | 371.45 g/mol | 265.33 g/mol |

| Appearance | White to off-white solid | Powder |

| Storage Temperature | 2-8°C | 2-30°C |

Hazard Identification and Safety Precautions

The primary hazards associated with Fmoc-Met(Boc)-OH are inferred from the reactivity of its components. The Fmoc group is base-labile, while the Boc group is acid-labile. The methionine side chain is susceptible to oxidation and S-alkylation.

Table 2: Summary of Potential Hazards and GHS Classifications for Related Compounds

| Hazard | GHS Classification (Fmoc-Met-OH) | Notes and Mitigation |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Avoid skin contact. Wear protective gloves. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear eye protection. |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Avoid breathing dust. Use in a well-ventilated area. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Use in a chemical fume hood. |

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling Fmoc-Met(Boc)-OH. This includes:

-

Eye Protection: Safety glasses with side shields or goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: In case of dust formation, a dust mask (e.g., N95) is recommended.

Experimental Protocols and Handling

The use of Fmoc-Met(Boc)-OH follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile Boc group, allows for selective deprotection during peptide synthesis.

General Workflow for a Single Coupling Cycle in Fmoc-SPPS

Detailed Methodologies

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a peptide synthesis vessel.

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes.

2. Fmoc Deprotection (of the resin-bound amino acid):

-

Drain the swelling solvent.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine.

3. Coupling of Fmoc-Met(Boc)-OH:

-

Dissolve Fmoc-Met(Boc)-OH (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU, HATU) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to facilitate the activation.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a ninhydrin test.

4. Washing:

-

After the coupling is complete, drain the reaction mixture and wash the resin extensively with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Side-Chain Deprotection and Cleavage

The Boc group on the methionine side chain is stable to the basic conditions used for Fmoc removal. It is removed during the final cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA).

Potential Side Reactions during Cleavage: During the acidic cleavage, the methionine side chain is susceptible to two main side reactions:

-

Oxidation: The thioether can be oxidized to a sulfoxide.

-

S-alkylation (tert-butylation): The tert-butyl cation generated from the cleavage of the Boc group can alkylate the nucleophilic sulfur of the methionine.[1][2]

To mitigate these side reactions, scavengers are added to the cleavage cocktail.

Recommended Cleavage Cocktail for Methionine-Containing Peptides: A typical cleavage cocktail to minimize side reactions includes TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). For peptides containing methionine, the addition of dimethylsulfide (DMS) can help prevent oxidation.[3] A common mixture is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[4]

Storage and Stability

Fmoc-Met(Boc)-OH, like other Fmoc-protected amino acids, should be stored in a cool, dry place to prevent degradation.

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration |

| Solid Powder | 2-8°C | Long-term |

| Stock Solution in DMF | -20°C | Up to several weeks |

It is advisable to prepare stock solutions fresh and use them promptly to avoid potential degradation.

Disposal Considerations

Dispose of Fmoc-Met(Boc)-OH and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Met(Boc)-OH in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methionine, a sulfur-containing amino acid, is a crucial component of many biologically active peptides. However, its thioether side chain is susceptible to oxidation to methionine sulfoxide during standard Solid-Phase Peptide Synthesis (SPPS) procedures, particularly during the final cleavage from the resin.[1] To mitigate this, the use of a side-chain protected methionine derivative is often employed. Fmoc-Met(Boc)-OH, where the side-chain is protected by a tert-butyloxycarbonyl (Boc) group, offers a robust strategy to prevent oxidation during synthesis. The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under the strong acidic conditions of the final peptide cleavage from the resin.[2][3]

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-Met(Boc)-OH into a peptide sequence using Fmoc-based SPPS, along with recommendations for coupling reagents and final cleavage conditions to ensure high peptide purity and yield.

Key Experimental Protocols

Resin Preparation and Swelling

A suitable solid support, such as Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids, should be chosen based on the desired C-terminal functionality.

Protocol:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically N,N-Dimethylformamide (DMF), to completely cover the resin.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the solvent by filtration.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol:

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for an initial 3-5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine (a positive test results in a blue color).

Coupling of Fmoc-Met(Boc)-OH

The selection of an appropriate coupling reagent is critical for efficient peptide bond formation and to minimize potential side reactions, including racemization.[4][5] Uronium/aminium salts like HATU and HBTU, and carbodiimides with additives like DIC/Oxyma, are highly recommended.[4][6]

Protocol (using HATU):

-

In a separate vial, dissolve Fmoc-Met(Boc)-OH (3-5 equivalents relative to the resin loading), HATU (2.9-4.5 equivalents), and an additive like HOAt (3-5 equivalents) in DMF.

-

Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and mix well for 1-2 minutes to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated amino acid.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and simultaneously removing the side-chain protecting groups, including the Boc group from methionine. This is achieved using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[7][8] The tert-butyl cations generated during the cleavage of the Boc group can alkylate the nucleophilic thioether of methionine, a side reaction that must be suppressed by appropriate scavengers.[1]

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail. A common and effective cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v). Thioanisole and EDT are particularly important for protecting methionine from alkylation and other side reactions.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove the scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for Fmoc-Amino Acids

This table summarizes the expected performance of various coupling reagents based on data for sterically similar and racemization-prone amino acids.[4]

| Coupling Reagent | Reagent Type | Typical Coupling Time (minutes) | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 | >95 | >90 | Low to Moderate |

| DIC/Oxyma | Carbodiimide/Additive | 30-120 | >98 | >95 | Low |

Visualizations

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. benchchem.com [benchchem.com]

- 8. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-Met(O)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the incorporation of methionine (Met) can present challenges, particularly in the synthesis of hydrophobic and aggregation-prone peptides. The thioether side chain of methionine is susceptible to oxidation, and the hydrophobic nature of the residue can contribute to poor solubility and difficult purification of the final peptide. The use of N-α-Fmoc-protected methionine sulfoxide, Fmoc-Met(O)-OH, offers a strategic solution to these problems.

By replacing methionine with its more polar sulfoxide derivative during synthesis, peptide aggregation can be significantly reduced, leading to improved coupling efficiency and higher quality crude products.[1][2][3] The increased polarity of the peptide containing Met(O) also enhances its solubility, greatly facilitating purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3] Following purification, the methionine sulfoxide residue can be quantitatively reduced back to methionine, yielding the desired native peptide.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the efficient use of Fmoc-Met(O)-OH in SPPS, including coupling, on-resin reduction of the sulfoxide, and analytical characterization.

Data Presentation

The primary advantage of using Fmoc-Met(O)-OH lies in the significant improvement of the overall synthesis and purification outcomes for challenging peptide sequences. While direct coupling efficiency data for the Met(O) residue itself is not extensively reported, the impact on the final yield is a strong indicator of its effectiveness.

| Peptide Sequence | Synthesis Method | Overall Yield | Reference |

| Tar-DNA-binding protein 43 (307-347) | Standard SPPS with Fmoc-Met-OH | 2% | [3] |

| Tar-DNA-binding protein 43 (307-347) | SPPS with Fmoc-Met(O)-OH followed by reduction | 7% | [3] |

| Human Calcitonin | Standard SPPS with Fmoc-Met-OH | 5% | [1] |

| Human Calcitonin | SPPS with Fmoc-Met(O)-OH followed by reduction | 10% | [1] |

Experimental Protocols

Protocol 1: Coupling of Fmoc-Met(O)-OH in SPPS

This protocol describes the manual coupling of Fmoc-Met(O)-OH to a resin-bound peptide chain. The procedure is analogous to the coupling of other standard Fmoc-amino acids.

Materials:

-

Fmoc-Met(O)-OH

-

Peptide-resin with a free N-terminal amine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by a final wash with DMF.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines.

-

-

Activation of Fmoc-Met(O)-OH:

-

In a separate vessel, dissolve Fmoc-Met(O)-OH (3-5 equivalents relative to the resin loading) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.

-

Allow the activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated Fmoc-Met(O)-OH solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The exact time may vary depending on the sequence.

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow solution) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.

-

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF before proceeding to the next deprotection step.

-

Proceed with the synthesis of the remaining peptide sequence.

Protocol 2: On-Resin Reduction of Methionine Sulfoxide

This protocol details the reduction of the Met(O) residue to Met while the peptide is still attached to the solid support.

Materials:

-

Peptidyl-resin containing Met(O)

-

Ammonium Iodide (NH₄I)

-

Dimethyl Sulfide (DMS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation: After the final Fmoc deprotection and washing of the full-length peptide-resin, swell the resin in DMF.

-

Reduction Cocktail Preparation: Prepare a solution of NH₄I (10 equivalents) and DMS (20 equivalents) in DMF.

-

Reduction Reaction:

-

Drain the DMF from the resin.

-

Add the reduction cocktail to the resin.

-

Agitate the mixture at room temperature for 12-24 hours.

-

-

Washing:

-

Drain the reduction solution.

-

Wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all traces of the reducing agents.

-

-

Drying: Dry the resin under vacuum.

-

Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol (e.g., using a trifluoroacetic acid (TFA)-based cocktail).

Protocol 3: Peptide Cleavage, Purification, and Analysis

Materials:

-

Dry peptidyl-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Centrifuge

-

RP-HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Lyophilizer

Procedure:

-

Cleavage:

-

Add the cleavage cocktail to the dry resin in a reaction vessel.

-

Stir or agitate the mixture for 2-4 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 times.

-

-

Drying: Air-dry or vacuum-dry the crude peptide pellet.

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by RP-HPLC using an appropriate gradient of acetonitrile in water (both containing 0.1% TFA).[1]

-

Collect the fractions containing the desired peptide.

-

-

Analysis:

-

Lyophilization: Lyophilize the pure, pooled fractions to obtain the final peptide as a fluffy white powder.

Visualizations

Caption: Workflow for SPPS using Fmoc-Met(O)-OH.

Caption: On-resin reduction of Met(O) to Met.

References

- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 2. Reduction of methionine sulfoxide in peptide synthesis by use of 2-mercaptopyridine in liquid hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acid-Catalyzed Cleavage of the Boc Group in Methionine-Containing Peptides

These application notes provide detailed guidance and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from peptides containing methionine residues. The focus is on mitigating side reactions associated with the acid-labile nature of the Boc group and the nucleophilic character of the methionine side chain.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability under a variety of conditions and its straightforward removal with acid.[1] However, when peptides contain methionine (Met), the acidic conditions required for Boc deprotection can lead to undesirable side reactions involving the methionine thioether side chain.[3][4] The primary challenges are S-alkylation by the liberated tert-butyl cation and oxidation of the thioether to a sulfoxide.[3][4][5][6] Careful selection of cleavage reagents and the use of scavengers are crucial for obtaining the desired peptide with high purity.

Mechanism of Boc Deprotection and Methionine Side Reactions

The acid-catalyzed cleavage of the Boc group proceeds through a well-established mechanism.[1][7][8] Concurrently, the reactive intermediates generated can lead to modifications of the methionine side chain.

Boc Cleavage Pathway

The deprotection is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][2][7] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1][8] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine.[1][8] The liberated amine is then protonated under the acidic conditions, typically forming an ammonium salt.[1][8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Methionine Side Reactions

The highly reactive tert-butyl cation generated during deprotection can be scavenged by the nucleophilic sulfur atom of the methionine side chain, leading to S-alkylation.[3][5] Additionally, oxidative species present in the reaction mixture can oxidize the thioether to methionine sulfoxide.[6][9][10]

Caption: Side reactions of methionine during Boc deprotection.

Application Notes: Scavenger Strategies

To prevent the aforementioned side reactions, scavengers are added to the cleavage cocktail.[3][11] These molecules act by trapping the reactive electrophiles or by preventing oxidation.

-

Thioanisole: A common scavenger that effectively traps tert-butyl cations.

-

1,2-Ethanedithiol (EDT): Also used to scavenge carbocations and can help in the removal of other protecting groups.[12]

-

Dimethyl Sulfide (DMS): Can reduce methionine sulfoxide back to methionine.[10]

-

Triisopropylsilane (TIS): A reducing scavenger that is effective in preventing both S-alkylation and oxidation.[3]

The choice of scavenger and its concentration depends on the specific peptide sequence and the other protecting groups present.

Experimental Protocols

Below are standard protocols for the cleavage of the N-terminal Boc group in methionine-containing peptides, both in solution and on solid phase.

Protocol 1: Boc Deprotection in Solution

This protocol is suitable for Boc-protected peptides in solution.

-

Preparation: Dissolve the Boc-protected peptide in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM (v/v).[11] For peptides containing methionine, add a scavenger such as thioanisole (e.g., 5% v/v).

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the TFA and solvent.

-

Purification: The resulting crude peptide (as a TFA salt) can be purified by standard methods such as HPLC.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the final cleavage and deprotection of a peptide from the resin in Boc-SPPS.

-

Resin Preparation: Swell the peptide-resin in DCM in a reaction vessel.[11]

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for methionine-containing peptides. A common example is "Reagent B": TFA/Phenol/Water/TIS (88:5:5:2, v/v/v/v).[5]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 1-2 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by HPLC.

Caption: General workflow for Boc deprotection of Met-peptides.

Quantitative Data Summary

The following table summarizes various cleavage cocktails used for deprotecting methionine-containing peptides and their effectiveness in minimizing side reactions.

| Reagent Cocktail | Composition (v/v) | Primary Use & Key Features | Reference |

| Standard TFA/DCM | 50% TFA in DCM | General N-terminal Boc deprotection during SPPS.[11] High risk of Met side reactions without scavengers. | [11] |

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General-purpose cleavage cocktail with scavengers to reduce Met side reactions.[5] | [5] |

| Low HF/DMS | HF/DMS/p-cresol (25:65:10) | Reduces Met(O) to Met and minimizes S-alkylation. Requires specialized apparatus.[11] | |

| TMSOTf | TMSOTf/TFA/m-cresol | Alternative to HF cleavage, produces fewer side reactions. Does not quantitatively reduce Met(O). | |

| TFA/TIS/H₂O | 95:2.5:2.5 | Standard cleavage condition where S-alkylation and oxidation of Met can be significant.[6] | [6] |

| TFA/An/TMSCl/Me₂S/PPh₃ | 85:5:5:5 with 1mg/mL PPh₃ | Optimized for eradicating Met oxidation and reducing S-alkylation.[3] | [3] |

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. biotage.com [biotage.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. peptide.com [peptide.com]

Application of Fmoc-Trp(Boc)-OH in the Synthesis of Tryptophan-Containing Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of tryptophan (Trp) residues into synthetic peptides is crucial for the development of novel therapeutics and research tools, as the indole side chain of tryptophan often plays a critical role in molecular recognition, structure, and biological function. However, the synthesis of tryptophan-containing peptides via Fmoc solid-phase peptide synthesis (SPPS) is challenging due to the susceptibility of the indole ring to modification during the acidic conditions of cleavage and deprotection. The use of Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, provides a robust solution to overcome these challenges, leading to higher purity and yield of the target peptide.[1][2][3] This document provides detailed application notes and experimental protocols for the use of Fmoc-Trp(Boc)-OH in the synthesis of tryptophan-containing peptides.

Advantages of Using Fmoc-Trp(Boc)-OH

The primary advantage of employing Fmoc-Trp(Boc)-OH lies in the protection of the tryptophan indole ring from unwanted side reactions.[2][3] During the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA), carbocations generated from the cleavage of other side-chain protecting groups can alkylate the electron-rich indole ring of unprotected tryptophan.[4] Furthermore, sulfonyl protecting groups, often used for arginine side-chain protection, can lead to the sulfonation of the indole ring.[3]

The Boc group on the indole nitrogen effectively shields it from these electrophilic attacks.[1][2] Upon treatment with TFA during cleavage, the Boc group is removed, but it transiently forms an N-in-carboxy indole intermediate which continues to protect the tryptophan residue from alkylation and sulfonation.[1][2] This intermediate is then cleanly removed under aqueous work-up conditions.[2] The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan residues.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a model tryptophan-containing peptide, comparing the use of Fmoc-Trp-OH and Fmoc-Trp(Boc)-OH.

Table 1: Physicochemical Properties of Fmoc-Trp(Boc)-OH

| Property | Value |

| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-N-in-(tert-butoxycarbonyl)-L-tryptophan |

| CAS Number | 143824-78-6 |

| Molecular Formula | C₃₁H₃₀N₂O₆ |

| Molecular Weight | 526.58 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO, NMP |

| Storage Temperature | 2-8°C |

Table 2: Comparison of Peptide Synthesis Outcomes

| Parameter | Using Fmoc-Trp-OH | Using Fmoc-Trp(Boc)-OH |

| Crude Peptide Purity (HPLC) | 65% | >85% |